
N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide is a useful research compound. Its molecular formula is C25H24N2O4 and its molecular weight is 416.477. The purity is usually 95%.
BenchChem offers high-quality N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antiproliferative Activities
Certain derivatives of N-(naphthalen-2-yl)acetamide, including closely related compounds to N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide, have been synthesized and evaluated for their antiproliferative activities against a range of human cancer cell lines. One specific compound demonstrated significant cytotoxicity against nasopharyngeal carcinoma cell lines, highlighting its potential as an antiproliferative agent with specific action against cancer cells while exhibiting minimal cytotoxicity towards non-cancerous cells (Chen et al., 2013).
Anticancer Activity and Autophagy Induction
A novel naphthalimide derivative, distinct from but structurally related to N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide, has shown potent anticancer activity. This compound does not provoke the hematotoxicity seen with some naphthalimide derivatives and has been observed to induce autophagy and senescence in cancer cells. It has demonstrated significant antitumor effects in vivo and is considered superior to some existing treatments in preclinical models, suggesting its value as a potential anticancer agent (Van Quaquebeke et al., 2007).
Cell Cycle Modulation
Research into the applications of related naphthalimide derivatives has also revealed their ability to impair cell cycle progression in cancer cells. These compounds have been shown to extend the duration of the G2 phase in cancer cell lines, indicating a mechanism of action that involves altering cell cycle dynamics, which is critical for the development of novel anticancer therapies. This effect is associated with inducing autophagy rather than apoptosis, marking a distinctive approach to cancer treatment (Mahieu et al., 2007).
Propiedades
Número CAS |
851403-90-2 |
|---|---|
Nombre del producto |
N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide |
Fórmula molecular |
C25H24N2O4 |
Peso molecular |
416.477 |
Nombre IUPAC |
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C25H24N2O4/c1-30-21-10-11-22(31-2)24-20(21)14-18(25(29)27-24)12-13-26-23(28)15-17-8-5-7-16-6-3-4-9-19(16)17/h3-11,14H,12-13,15H2,1-2H3,(H,26,28)(H,27,29) |
Clave InChI |
VNZBUFIYAXWUIF-UHFFFAOYSA-N |
SMILES |
COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)CC3=CC=CC4=CC=CC=C43 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-[[2-(3-Chlorophenyl)ethylamino]methyl]phenyl]acetamide;hydrochloride](/img/structure/B2739783.png)
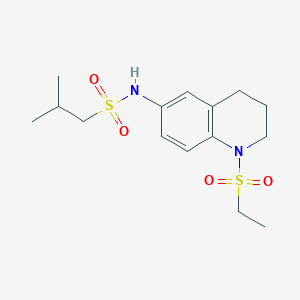
![N-[4-[chloro(difluoro)methoxy]phenyl]-2-[5-(4-methylsulfonylphenyl)tetrazol-2-yl]acetamide](/img/structure/B2739787.png)
![6-[5-[2-(Difluoromethylsulfonyl)benzoyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2739788.png)
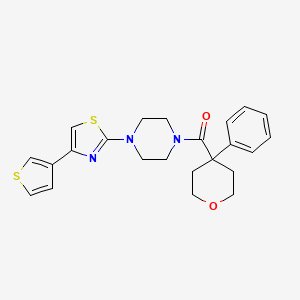
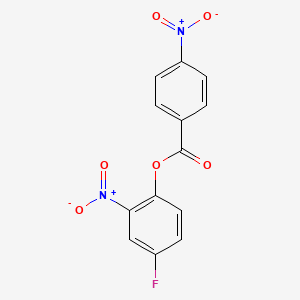
![2-[9-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2739791.png)
![3-(3-Methoxyphenyl)-7-[(2-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2739793.png)
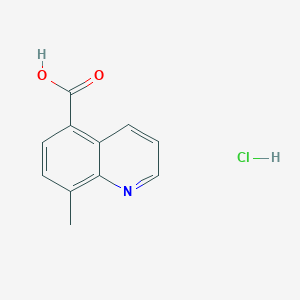
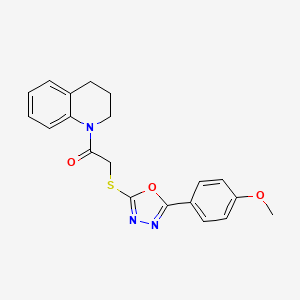
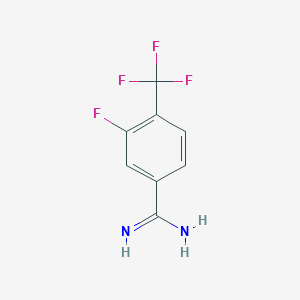
![1-[3-(4-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2739801.png)
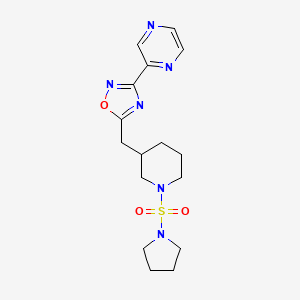
![4-chloro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B2739804.png)